Clocortolone pivalate is a mid-strength topical glucocorticoid used in the treatment of various corticosteroid-responsive skin disorders. Its unique chemical structure and formulation characteristics allow it to penetrate effectively through the stratum corneum, providing higher epidermal concentrations and a favorable safety profile. This comprehensive analysis will delve into the mechanism of action of clocortolone pivalate and its applications across different fields, supported by relevant studies and case examples.
Clocortolone pivalate has been extensively studied and used in the treatment of atopic dermatitis, eczemas, psoriasis vulgaris, contact dermatitis, and seborrheic dermatitis. Clinical trials have demonstrated its efficacy and safety in both adults and pediatric patients, including those with facial dermatoses145. The cream has been shown to be more effective as monotherapy in the treatment of these conditions than the vehicle alone4. In a study involving inflammatory facial dermatoses, clocortolone pivalate 0.1% cream resulted in significant improvements in erythema, edema, transudation, lichenification, scaling, and pruritus/pain5.
The pharmacologic properties of clocortolone pivalate are significant in the context of transitioning from brand to generic topical products. Maintaining the formulation and therapeutic profiles of the original product is crucial for the effectiveness of the treatment. Clocortolone pivalate's emollient formulation has been shown to be effective and well-tolerated, which is important when considering generic formulations that may differ in vehicle excipients7.
Clocortolone pivalate has also been evaluated in combination with other treatments. A study assessing the concomitant therapy with clocortolone pivalate cream and tacrolimus ointment for atopic dermatitis found that the combination was superior to either treatment alone in improving dermatologic scores and reducing sensations of transient pruritus and burning or stinging10.
Clocortolone acetate is derived from clocortolone, which was first synthesized in 1973 by Emanuel Kaspar and Rainer Philippson. The chemical structure of clocortolone acetate includes modifications that enhance its therapeutic efficacy and safety profile compared to other corticosteroids. It is classified under the Anatomical Therapeutic Chemical (ATC) classification system as a topical corticosteroid, specifically indicated for dermatological conditions such as eczema and dermatitis .
The synthesis of clocortolone acetate involves several key steps, primarily focusing on the modification of steroid precursors. The general synthetic pathway includes:
The molecular formula of clocortolone acetate is , with a molar mass of approximately 495.03 g/mol. Its structure features several functional groups that are critical for its biological activity:
The three-dimensional conformation of clocortolone acetate allows it to effectively interact with cellular targets, facilitating its mechanism of action .
Clocortolone acetate is involved in various chemical reactions that can affect its stability and efficacy:
Clocortolone acetate exerts its effects primarily through the following mechanisms:
Clocortolone acetate exhibits several notable physical and chemical properties:
Clocortolone acetate is primarily used in dermatology for treating various inflammatory skin conditions. Its applications include:
In clinical studies, clocortolone acetate has shown significant efficacy compared to placebo treatments, making it a valuable option in therapeutic regimens for skin disorders .
Clocortolone acetate (C₂₄H₃₀ClFO₅; CAS 4258-85-9) is a synthetic corticosteroid derivative with a molecular weight of 452.94 g/mol. Its core structure is a pregnane skeleton modified with a 1,4-diene-3,20-dione system and halogen substitutions at key positions. The molecule contains nine defined stereocenters with absolute configurations at C6α, C11β, and C16α, critical for glucocorticoid receptor binding. The stereochemistry is denoted as (6α,11β,16α)-9-chloro-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione 21-acetate, ensuring optimal three-dimensional orientation for biological activity [1] [4] [6].
The acetate group at C21 forms an ester bond that enhances lipophilicity and serves as a metabolic lability point. The InChIKey (ARPLCFGLEYFDCN-CDACMRRYSA-N
) and SMILES strings (C[C@@H]1C[C@H]2[C@@H]3C[C@H](F)C4=CC(=O)C=C[C@]4(C)[C@@]3(Cl)[C@@H](O)C[C@]2(C)[C@H]1C(=O)COC(C)=O
) encode this stereochemical complexity, which governs receptor affinity and metabolic stability [4] [9].
Table 1: Stereochemical Features of Clocortolone Acetate
Stereocenter Position | Configuration | Functional Role |
---|---|---|
C6 | α | Fluorine orientation for receptor binding |
C11 | β | Hydroxyl group placement for H-bonding |
C16 | α | Methyl group spatial shielding |
C17 | S | Acetate group orientation |
C9-C10, C13-C14 | Multiple | Pregnane ring rigidity |
Clocortolone acetate is a solid powder with low aqueous solubility (<0.01 mg/mL) but high solubility in organic solvents like DMSO (>10 mg/mL), attributable to its extensive hydrophobic regions. Its partition coefficient (logP ≈3.25) reflects moderate lipophilicity, facilitating passive diffusion through biological membranes [1] [5] [6].
Stability profiles are temperature- and pH-dependent:
Halogen substitutions at C9 (chlorine) and C6 (fluorine) are pivotal for glucocorticoid potency:
Table 2: Impact of Halogens on Bioactivity
Halogen Position | Electronegativity | Biological Consequence | Metabolic Effect |
---|---|---|---|
C9 (Chlorine) | 3.16 | Increased receptor binding affinity | Reduced plasma clearance |
C6 (Fluorine) | 3.98 | Blockade of C6 oxidation | Extended half-life |
Combined effect | — | Synergistic anti-inflammatory potency | Resistance to hepatic reduction |
The 16α-methyl group further augments glucocorticoid selectivity by sterically hindering mineralocorticoid receptor binding, minimizing unwanted sodium retention [8].
Clocortolone acetate itself is an intermediate ester, but its pivalate prodrug (clocortolone pivalate, C₂₇H₃₆ClFO₅) exemplifies targeted optimization. The pivalate (trimethylacetate) ester at C21 increases lipophilicity (logP ↑ 0.8 units vs. acetate) and extends dermal residence time due to slower hydrolysis. This design leverages the prodrug principle: enhanced skin penetration followed by enzymatic cleavage to active clocortolone [8] [10].
Metabolic activation involves esterases in the epidermis and plasma, releasing clocortolone:
Table 3: Prodrug Ester Comparison for Clocortolone Derivatives
Ester Group | Solubility (mg/mL) | Hydrolysis Rate | Clinical Utility |
---|---|---|---|
Acetate (C2) | 0.00394 | Fast (t₁/₂ ≤5 min) | Intermediate synthesis |
Pivalate (C5) | 0.0012 | Moderate (t₁/₂ ~7 min) | Topical formulations |
Unmodified | 0.0008 | N/A | Limited (poor absorption) |
The pivalate prodrug’s enhanced stratum corneum retention allows once-daily application for dermatitis, validating esterification as a solution to solubility-bioavailability trade-offs [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0